(R)-4-CHLOROSTYRENE OXIDE

Description

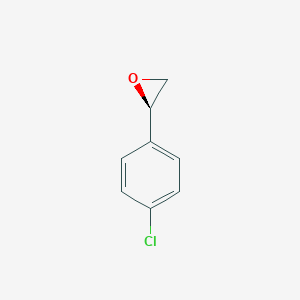

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(4-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWLXNDOMYKTAD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455310 | |

| Record name | (S)-2-(4-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97466-49-4, 21019-51-2 | |

| Record name | 4-Chlorostyrene oxide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097466494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-(4-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(4-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROSTYRENE OXIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659109YM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for the Stereoselective Synthesis of R 4 Chlorostyrene Oxide

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes, often in conjunction with traditional chemical steps, to produce chiral compounds. These approaches are prized for their efficiency and ability to perform under mild reaction conditions.

Whole-Cell Bioreduction of Precursors and Subsequent Stereospecific Cyclization

A notable chemoenzymatic route to (R)-4-chlorostyrene oxide involves the asymmetric reduction of a prochiral ketone precursor using a whole-cell biocatalyst, followed by a chemical cyclization step.

Specifically, whole cells of the bacterium Lactobacillus reuteri DSM 20016 have been employed as a biocatalyst for the reduction of α-chloro-p-chloroacetophenone. mdpi.commdpi-res.com This biocatalyst contains alcohol dehydrogenases that exhibit a stereo-preference opposite to that of more common biocatalysts like baker's yeast. mdpi.com The bioreduction of α-chloro-p-chloroacetophenone using L. reuteri yields the corresponding (S)-2-chloro-1-(4-chlorophenyl)ethanol. mdpi.com

This optically active (S)-chlorohydrin intermediate is then subjected to stereospecific cyclization under basic conditions. mdpi.commdpi-res.com Treatment with a base, such as sodium hydroxide (B78521) in isopropanol, induces an intramolecular Williamson ether synthesis, where the alkoxide formed attacks the carbon bearing the chlorine atom. mdpi.comacs.org This reaction proceeds with an inversion of configuration at the chiral center, smoothly converting the (S)-chlorohydrin into the desired this compound. mdpi.com This two-step, one-pot process starting from the bioreduction of the precursor with L. reuteri DSM 20016 can produce (R)-p-chlorostyrene oxide in high yield (97%) and with an excellent enantiomeric ratio of 96:4. mdpi.com

| Biocatalyst | Precursor | Intermediate | Final Product | Yield | Enantiomeric Ratio (R:S) |

| Lactobacillus reuteri DSM 20016 | α-chloro-p-chloroacetophenone | (S)-2-chloro-1-(4-chlorophenyl)ethanol | This compound | 97% | 96:4 |

Data sourced from a study on the chemoenzymatic synthesis of optically active aryl-substituted oxygen-containing heterocycles. mdpi.com

Enzyme-Catalyzed Epoxidation Reactions

Direct enzymatic epoxidation of the olefin 4-chlorostyrene (B41422) offers a more direct route to the target molecule. While many enzymes that catalyze this reaction produce the (S)-enantiomer, specific enzymes and engineered variants have been identified that favor the formation of the (R)-product.

Styrene (B11656) monooxygenases (SMOs) are flavoprotein monooxygenases that are well-known for their ability to catalyze the epoxidation of styrene and its derivatives with high enantioselectivity. mdpi.com The majority of naturally occurring SMOs, particularly those from Pseudomonas species, exhibit a distinct preference for producing (S)-styrene oxides. nih.govasm.org

However, research has uncovered a new clade of (R)-selective SMOs, primarily from Streptomyces species, that provide a biocatalytic route to (R)-epoxides. rsc.orgnih.gov An oxygenase component, StStyA, from the genome of Streptomyces sp. NRRL S-31, was identified as the first natural SMO to produce (R)-styrene oxide when paired with a suitable reductase component like PsStyB. nih.gov Further exploration led to the characterization of other (R)-selective SMOs, including SeStyA from Streptomyces exfoliatus and AaStyA from Amycolatopsis albispora. rsc.orgresearchgate.net These enzymes have been shown to convert a range of styrene analogues into their corresponding (R)-epoxides with enantiomeric excesses (ee) up to >99%. rsc.orgresearchgate.net For the epoxidation of 4-chlorostyrene specifically, these newly identified (R)-selective SMOs offer a direct and highly enantioselective biocatalytic pathway. rsc.org

| (R)-Selective SMO | Source Organism | Substrate | Product | Enantiomeric Excess (ee) |

| StStyA/PsStyB | Streptomyces sp. NRRL S-31 | 4-Chlorostyrene | This compound | >99% |

| SeStyA | Streptomyces exfoliatus | 4-Chlorostyrene | This compound | >99% (R) |

| AaStyA | Amycolatopsis albispora | 4-Chlorostyrene | This compound | 98% (R) |

Data compiled from studies on (R)-selective styrene monooxygenases. rsc.orgnih.gov

Unspecific peroxygenases (UPOs) represent another class of enzymes capable of performing epoxidation reactions. acs.org By utilizing hydrogen peroxide as the oxidant, these enzymes can bypass the need for complex cofactor regeneration systems, making them attractive for synthetic applications. nih.govresearchgate.net

Significant success in achieving (R)-selective epoxidation has been demonstrated through the engineering of a P450 peroxygenase. nih.govscispace.com Researchers have engineered variants of the cytochrome P450BM3 heme domain from Bacillus megaterium to function as highly efficient and (R)-selective peroxygenases. nih.govrsc.org This was achieved through site-directed mutagenesis, creating mutants like F87A/T268I/A82I. nih.gov The activity and selectivity of this system are further enhanced by the use of a dual-functional small molecule (DFSM), which facilitates the catalytic cycle. nih.govscispace.com This engineered enzymatic system is capable of epoxidizing a range of styrene derivatives, including p-chlorostyrene, with high (R)-enantioselectivities (95–99% ee) and good turnover numbers. nih.govresearchgate.net For p-chlorostyrene, the F87A/T268I/A82I mutant achieved an (R)-enantiomeric excess of 96% with a turnover number (TON) of 362. nih.gov

| Enzyme System | Key Components | Substrate | Product | Enantiomeric Excess (ee) | Turnover Number (TON) |

| Engineered P450 Peroxygenase | P450BM3 mutant (F87A/T268I/A82I), H₂O₂, DFSM | p-Chlorostyrene | This compound | 96% (R) | 362 |

Data from a report on engineered P450 peroxygenases for (R)-enantioselective epoxidation. nih.gov

Asymmetric Chemical Epoxidation Strategies

Asymmetric chemical catalysis provides a powerful alternative to enzymatic methods, employing chiral metal complexes to control the stereochemical outcome of the epoxidation reaction.

Catalytic Asymmetric Epoxidation using Chiral Metal Complexes (e.g., Iron Porphyrins, Iron Salen Complexes, Rhodium Catalysts)

Iron Porphyrins: Chiral iron porphyrin complexes have been investigated as mimics of cytochrome P-450 enzymes for asymmetric epoxidation. psu.edulboro.ac.uk In a notable example, a "basket-handle" iron-porphyrin bearing L-phenylalanine residues was found to catalyze the epoxidation of p-chlorostyrene, yielding the (R)-epoxide with a 50% enantiomeric excess. psu.edu This result was significant as it demonstrated a reversal of enantioselectivity compared to simpler "picket-fence" porphyrins with the same amino acid, which produced an excess of the (S)-epoxide. psu.edu Another study by Groves and Meyers reported the use of a different chiral iron porphyrin catalyst that produced p-chlorostyrene oxide with a 51% ee, favoring the (R)-enantiomer. lboro.ac.uk

Iron Salen Complexes: While chiral iron salen complexes are effective catalysts for various asymmetric oxidations, their application for the direct, highly (R)-enantioselective epoxidation of 4-chlorostyrene is less defined in the reviewed literature. nih.govacs.org Research has shown their effectiveness in catalyzing ring-expansion reactions where 4-chlorostyrene can act as a reactant with an epoxide, but this does not yield 4-chlorostyrene oxide. nih.govacs.org The well-known Jacobsen catalyst, a manganese-salen complex, was reported to generate (R)-styrene oxide with moderate enantioselectivity (57% ee, which improved at lower temperatures), but specific data for the epoxidation of 4-chlorostyrene to its (R)-oxide using chiral iron salen catalysts is not prominently featured. nih.gov

Rhodium Catalysts: A highly effective method for synthesizing this compound utilizes a chiral rhodium catalyst in a reductive transformation process. acs.org This is a two-step, one-pot procedure that begins with the asymmetric reduction of 2-chloro-1-(4-chlorophenyl)ethanone. The reduction is carried out using a formic acid/triethylamine mixture in the presence of a chiral Rh complex, such as Cp*RhCl[(R,R)-TsDPEN]. acs.org This step produces the (R)-2-chloro-1-(4-chlorophenyl)ethanol intermediate with high yield and enantioselectivity. The subsequent in-situ treatment of the reaction mixture with an aqueous base (e.g., NaOH) effects the cyclization to this compound. acs.org This one-pot procedure is highly efficient, capable of producing the final epoxide in approximately 80-90% isolated yield and with an excellent enantiomeric excess of 96-98%. acs.org

| Catalyst Type | Precursor/Substrate | Method | Product | Yield | Enantiomeric Excess (ee) |

| "Basket-handle" Iron Porphyrin | p-Chlorostyrene | Direct Epoxidation | This compound | - | 50% (R) |

| Chiral Rhodium Complex | 2-Chloro-1-(4-chlorophenyl)ethanone | Asymmetric Reduction & Cyclization | This compound | ~80-90% | 96-98% (R) |

Data compiled from studies on iron porphyrin and rhodium catalysts. acs.orgpsu.edu

Oxidation with Peracids and Related Reagents (e.g., m-CPBA)

The synthesis of racemic 4-chlorostyrene oxide is commonly achieved through the epoxidation of the precursor alkene, 4-chlorostyrene. lboro.ac.uknih.gov A widely utilized reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). lboro.ac.uknih.gov The reaction mechanism involves an electrophilic attack where the peracid transfers an oxygen atom to the nucleophilic double bond of the alkene in a single, concerted step. masterorganicchemistry.com

This process proceeds through a proposed "butterfly" transition state, resulting in a syn-addition of the oxygen atom to the alkene plane. masterorganicchemistry.com While the reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved, the use of an achiral substrate like 4-chlorostyrene leads to a non-stereoselective outcome. The m-CPBA can attack either face of the double bond with equal probability, yielding a racemic mixture that contains a 1:1 ratio of this compound and (S)-4-chlorostyrene oxide. Consequently, this method serves as an efficient route to the racemic epoxide but requires a subsequent resolution step to isolate the desired (R)-enantiomer. wur.nl

Kinetic Resolution Techniques for Racemic 4-Chlorostyrene Oxide

To isolate this compound from the racemic mixture, kinetic resolution is a frequently employed strategy. This technique leverages the differential reaction rates of enantiomers when they interact with a chiral catalyst or reagent. wur.nl In a kinetic resolution process designed to produce this compound, a catalyst is chosen that selectively promotes the transformation of the (S)-enantiomer into a new product, leaving the less reactive (R)-enantiomer untouched and therefore enriched in the reaction mixture. nih.gov

Enzymatic Kinetic Resolution using Epoxide Hydrolases (EHs)

Enzymatic kinetic resolution represents a powerful and sustainable approach, utilizing epoxide hydrolases (EHs) as highly selective biocatalysts. mdpi.comtandfonline.com These enzymes catalyze the hydrolytic cleavage of the epoxide ring to produce a vicinal diol. mdpi.com A key advantage of EHs is their cofactor-independent nature, requiring only water as a nucleophile. wur.nl Their utility in asymmetric synthesis stems from their inherent enantioselectivity, where they can preferentially hydrolyze one enantiomer from a racemic pair at a significantly higher rate. tandfonline.commdpi.com

For the resolution of racemic 4-chlorostyrene oxide, EHs that selectively hydrolyze the (S)-enantiomer are employed. The enzyme catalyzes the ring-opening of (S)-4-chlorostyrene oxide to yield (R)-4-chlorophenyl-1,2-ethanediol. researchgate.netnih.gov By carefully controlling the reaction time to achieve approximately 50% conversion, the process is halted, and the remaining, unreacted this compound can be recovered with high enantiomeric purity. wur.nl The effectiveness of this separation is measured by the enantiomeric ratio (E-value), a high value of which signifies excellent selectivity. nih.gov

Research has identified several epoxide hydrolases capable of effectively resolving racemic 4-chlorostyrene oxide.

Solanum lycopersicum (Tomato) Epoxide Hydrolase (SlEH): Epoxide hydrolases sourced from tomato have shown remarkable performance. One variant, SlEH1, expressed in E. coli, displayed an outstanding enantiomeric ratio (E > 200) in the resolution of p-chlorostyrene oxide, producing this compound with 99.1% enantiomeric excess (ee) and a 49.2% yield. nih.gov A second variant, SlEH2, also demonstrated high selectivity with an E-value of 145. In a scaled-up reaction, it yielded this compound with 98.4% ee and a 47.1% yield. researchgate.net

Aspergillus niger Epoxide Hydrolase (AnEH): The EH from the fungus Aspergillus niger has been extensively studied for epoxide resolutions. nih.govasm.org The purified enzyme showed good enantioselectivity towards p-chlorostyrene oxide, with a reported E-value of 40. nih.gov In a significant process improvement, the immobilization of the AnEH onto a chemically modified support more than doubled its selectivity, increasing the E-value to 100. nih.gov This immobilized biocatalyst proved to be robust, allowing for its reuse in over 12 consecutive batches without significant loss of activity or enantioselectivity. nih.gov

Sphingomonas sp. Epoxide Hydrolase (SpEH): An EH isolated from the bacterium Sphingomonas sp. HXN-200 and subsequently expressed in E. coli is another effective biocatalyst for this purpose. acs.org It has been shown to resolve a range of styrene oxides, yielding the corresponding (S)-epoxides with high enantiopurity (98.0–99.5% ee) and in good yields (37.6–46.5%). acs.org This indicates a catalytic preference for hydrolyzing the (R)-enantiomer, which likewise allows for the isolation of the desired (R)-epoxide from the unreacted starting material.

Table 1: Enantioselectivity of Various Epoxide Hydrolases in the Kinetic Resolution of Racemic 4-Chlorostyrene Oxide

To translate enzymatic resolutions into viable industrial processes, optimization of reaction parameters is essential.

Surfactants: The poor aqueous solubility of organic substrates like 4-chlorostyrene oxide often limits reaction rates and can lead to enzyme inhibition by the product. researchgate.net The introduction of non-ionic surfactants like Tween-20 has been shown to overcome these limitations. In the resolution of 4-chlorostyrene oxide using SlEH2, the addition of 1% (v/v) Tween-20 enabled a substantial increase in the substrate concentration from 150 mM to 400 mM, leading to a highly efficient resolution. researchgate.net In another study, a 4% (v/v) Tween-20 buffer system facilitated reactions at an exceptionally high substrate concentration of 800 mM using a mutant EH from Rhodotorula paludigena. nih.gov

Ionic Liquids (ILs): As "green" solvent alternatives, ionic liquids have been investigated for biocatalytic reactions. nih.gov They can improve enzyme stability and, in some cases, enhance enantioselectivity. For instance, the use of the ionic liquid [bmim][PF6] as a reaction medium resulted in significantly higher enantioselectivity for certain EH-catalyzed hydrolyses compared to reactions conducted in conventional aqueous buffers. nih.gov This approach mitigates the challenges of low substrate solubility and potential non-enzymatic side reactions. nih.gov

Substrate Concentration: Achieving a high substrate concentration is a key goal for economic feasibility. nih.govfrontiersin.org However, elevated levels of the epoxide substrate or the diol product can inhibit enzyme activity. tandfonline.com Process development aims to determine the maximum allowable concentration (MAC) that the system can tolerate. nih.govfrontiersin.org The use of surfactants is a primary strategy to increase the MAC. For the kinetic resolution of 4-chlorostyrene oxide with E. coli/rpehF361V cells, the MAC was pushed to 800 mM through the addition of Tween-20, a marked improvement over systems without such additives. nih.govfrontiersin.org

Hydrolytic Kinetic Resolution (HKR) Principles and Applications

Hydrolytic kinetic resolution (HKR) is the general term for a kinetic resolution that employs water as the nucleophile to open the epoxide ring. whiterose.ac.uk This category includes both the biocatalytic EH-driven processes and resolutions that utilize synthetic, chiral metal-based catalysts. tandfonline.comwhiterose.ac.uk

The underlying principle remains consistent: a chiral catalyst selectively accelerates the hydrolysis of one enantiomer of a racemic epoxide, allowing the other enantiomer to be isolated in an enantiomerically enriched form. whiterose.ac.uk HKR is valued for its atom economy, as it uses water as an inexpensive and environmentally benign reagent. whiterose.ac.uk

For the resolution of 4-chlorostyrene oxide, chiral cobalt-salen complexes have been investigated as HKR catalysts. tandfonline.com These complexes are known to effectively catalyze the enantioselective hydrolysis of various terminal epoxides. While enzymatic methods currently tend to offer superior enantioselectivity for this particular substrate, the development of efficient and practical metal-based HKR systems continues to be a significant focus of chemical research. whiterose.ac.uk

Reaction Pathways and Mechanistic Insights of R 4 Chlorostyrene Oxide Transformations

Ring-Opening Reactions of the Epoxide Moiety with Nucleophiles

The inherent ring strain of the epoxide in (R)-4-chlorostyrene oxide makes it an excellent electrophile for reactions with a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon atom. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.

Formation of Chiral 1,2-Diols

The hydrolysis of this compound affords the corresponding chiral 1,2-diol, (R)-1-(4-chlorophenyl)ethane-1,2-diol. This transformation can be achieved under both acidic and basic conditions. Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile and attacks the less sterically hindered terminal carbon of the epoxide ring.

A significant advancement in the synthesis of enantiopure diols from racemic epoxides is the use of enantioconvergent hydrolysis. This biocatalytic approach utilizes epoxide hydrolases (EHs) that exhibit complementary regioselectivity towards the two enantiomers of a racemic epoxide, yielding a single enantiomer of the diol with a theoretical maximum yield of 100%. For instance, the bacterial epoxide hydrolase from Caulobacter crescentus has been shown to hydrolyze racemic p-chlorostyrene oxide in an enantioconvergent manner to produce (R)-p-chlorophenyl-1,2-ethanediol with a high enantiomeric excess (ee) of 95% and a yield of 72% on a preparative scale. nih.gov Similarly, a dual-enzyme system using epoxide hydrolases from Phaseolus vulgaris and Rhodotorula paludigena has been optimized for the enantioconvergent hydrolysis of racemic p-chlorostyrene oxide, achieving a high yield and enantiomeric excess of the (R)-diol. frontiersin.org

| Biocatalyst System | Substrate Concentration | Product | Enantiomeric Excess (eep) | Yield | Reference |

|---|---|---|---|---|---|

| Recombinant Caulobacter crescentus EH | 16.8 g/L | (R)-p-chlorophenyl-1,2-ethanediol | 95% | 72% | nih.gov |

| E. coli/pveh1z4x4-59 and E. coli/rpehF361V | 300 mM | (R)-p-chlorophenyl-1,2-ethanediol | 87.8% | 93.4% | frontiersin.org |

Synthesis of Substituted Tetrahydrofurans

Substituted tetrahydrofurans are important structural motifs in many natural products and pharmaceuticals. One strategy for their synthesis involves the reaction of epoxides with electron-rich alkenes. For instance, the reaction of styrene (B11656) oxide derivatives with alkenes like α-methylstyrene or styrene in the presence of a promoter such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can yield substituted tetrahydrofurans. mdpi.com While the direct synthesis from this compound is not explicitly detailed in the provided literature, the general mechanism suggests that the reaction would proceed via activation of the epoxide by the acidic HFIP, followed by nucleophilic attack of the alkene. The stereochemistry of the starting epoxide would influence the stereochemistry of the resulting tetrahydrofuran.

Another powerful method for tetrahydrofuran synthesis is the [3+2] cycloaddition reaction. nih.gov These reactions can efficiently generate highly substituted products with good stereocontrol. For example, the reaction of an epoxide with a 1,3-dicarbonyl compound dianion can lead to the formation of a 2-alkylidenetetrahydrofuran. nih.gov

Derivatization to β-Amino Alcohols

β-Amino alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and chiral auxiliaries. mdpi.com The most direct route to these compounds is the ring-opening of epoxides with amines. rroij.comorganic-chemistry.org The reaction of this compound with an amine would proceed via a nucleophilic attack of the amine on one of the epoxide carbons. The regioselectivity of this aminolysis is dependent on the reaction conditions and the nature of the amine. Generally, under neutral or basic conditions, the amine attacks the less sterically hindered carbon atom. Various catalysts, including Lewis acids and metal salts, have been employed to facilitate this reaction and control its regio- and stereoselectivity. rroij.comorganic-chemistry.orgresearchgate.net

| Catalyst | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Lithium bromide | Environmentally friendly | High yields of trans-2-(aryl/alkylamino) cycloalkanols | rroij.com |

| Zinc(II) perchlorate hexahydrate | Solvent-free | Excellent chemo-, regio-, and stereoselectivities | organic-chemistry.org |

| Lipase TL IM | Continuous-flow reactor, 35 °C | Eco-friendly, short residence time | mdpi.com |

Enzymatic Biotransformation and Isomerization Processes

Enzymes offer highly selective and efficient routes for the transformation of chiral epoxides, often operating under mild conditions with high enantio- and regioselectivity.

Styrene Oxide Isomerase (SOI)-Catalyzed Isomerization to Phenylacetaldehyde (B1677652) Derivatives

Styrene oxide isomerase (SOI) is a membrane-bound enzyme that catalyzes the isomerization of styrene oxide and its derivatives to the corresponding phenylacetaldehydes. nih.govnih.gov This reaction is a key step in the microbial degradation of styrene. nih.gov The isomerization proceeds via a Meinwald rearrangement, which is a Lewis-acid-catalyzed process. nih.govresearchgate.net SOI exhibits high regio- and stereospecificity, which is crucial for the synthesis of enantiomerically pure aldehydes that can be further converted to valuable chiral alcohols, acids, and amines. nih.govresearchgate.net The enzyme shows a preference for the (S)-enantiomer of styrene oxide, but it can also convert the (R)-isomer. epa.gov The proposed mechanism involves the activation of the epoxide oxygen by a Lewis acid cofactor, leading to the opening of the epoxide ring to form a carbocation intermediate, followed by a stereospecific 1,2-hydride shift to yield the aldehyde. researchgate.net

Enantioconvergent Hydrolysis Mechanisms Catalyzed by Epoxide Hydrolases

As mentioned in section 3.1.1, epoxide hydrolases (EHs) are powerful biocatalysts for the asymmetric hydrolysis of epoxides. Enantioconvergent hydrolysis is a particularly attractive strategy as it allows for the conversion of a racemate into a single enantiomer of the diol product. nih.govnih.gov This process relies on the enzyme having opposite regioselectivity for the two enantiomers of the epoxide. For example, two novel epoxide hydrolases discovered in mung bean were shown to catalyze the enantioconvergent hydrolysis of styrene epoxides, producing chiral (R)-diols with high enantiomeric excess. nih.gov The mechanism of enantioconvergent hydrolysis involves the preferential attack of the hydrolase at one carbon of the (S)-epoxide and the other carbon of the (R)-epoxide, both leading to the formation of the same (R)-diol enantiomer.

Computational Chemistry Approaches to Reaction Mechanisms and Selectivity

In the realm of synthetic and biocatalytic chemistry, understanding the intricate details of reaction mechanisms and the origins of selectivity is paramount for the rational design of catalysts and processes. Computational chemistry has emerged as a powerful tool to provide these insights at a molecular level. For the transformations of this compound, computational approaches, particularly quantum chemical modeling and molecular docking simulations, have been instrumental in elucidating the pathways of its reactions and the factors governing their outcomes.

Quantum Chemical Modeling of Epoxide Ring Opening

Quantum chemical modeling, particularly using Density Functional Theory (DFT), offers a robust framework for investigating the mechanisms of chemical reactions, including the ring-opening of epoxides like this compound. These methods allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energy barriers, thereby providing a quantitative understanding of reaction kinetics and thermodynamics.

The ring-opening of an epoxide can proceed through different mechanisms, such as SN1 or SN2 pathways, depending on the reaction conditions (e.g., acidic, basic, or neutral) and the nature of the nucleophile. Quantum chemical calculations can distinguish between these pathways by locating the corresponding transition state structures and comparing their activation energies. For this compound, theoretical studies would typically model the attack of a nucleophile at either of the two epoxide carbons. The calculations would reveal the preferred site of attack (regioselectivity) and the stereochemical outcome of the reaction.

A critical aspect of these computational studies is the accurate modeling of the solvent environment, as solvent molecules can play a crucial role in stabilizing charged intermediates and transition states. Implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, are often employed to balance computational cost and accuracy.

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Attack on this compound

| Nucleophile | Attacking Atom | Carbon Attacked | Activation Energy (kcal/mol) | Reaction Pathway |

| H₂O (acidic) | O | Benzylic | 15.2 | SN1-like |

| H₂O (acidic) | O | Terminal | 22.5 | SN2 |

| OH⁻ (basic) | O | Benzylic | 18.9 | SN2 |

| OH⁻ (basic) | O | Terminal | 16.3 | SN2 |

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the type of information generated from quantum chemical modeling.

These calculations can elucidate the subtle electronic and steric factors that govern the regioselectivity of the ring-opening reaction. For instance, in acidic conditions, the positive charge development in a SN1-like transition state is better stabilized at the benzylic carbon, favoring attack at that position. Conversely, under basic conditions, the less sterically hindered terminal carbon is often the preferred site for SN2 attack.

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in understanding the interactions between a substrate, such as this compound, and the active site of an enzyme. This method is instrumental in explaining the enantioselectivity and regioselectivity observed in enzyme-catalyzed reactions.

In the context of this compound, molecular docking simulations have been effectively used to investigate its interaction with epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of epoxides to their corresponding diols. The enantioselectivity of some EHs is remarkably high, making them valuable biocatalysts for the kinetic resolution of racemic epoxides.

Docking studies can reveal why one enantiomer of a racemic epoxide is a better substrate for a particular enzyme than the other. By modeling the binding of both (R)- and (S)-4-chlorostyrene oxide into the enzyme's active site, researchers can analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The enantiomer that fits more snugly and forms more favorable interactions with the active site residues will have a lower binding energy and is predicted to be the preferred substrate.

For example, studies on epoxide hydrolases from Solanum lycopersicum (SlEH1) have demonstrated extremely high enantioselectivity towards para-chlorostyrene oxide. nih.gov Molecular docking simulations were employed to analyze the source of this high enantioselectivity. nih.gov The simulations can pinpoint the specific amino acid residues that are crucial for substrate recognition and catalysis.

Table 2: Representative Data from Molecular Docking of 4-Chlorostyrene (B41422) Oxide Enantiomers into an Epoxide Hydrolase Active Site

| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues | Distance to Catalytic Residue (Å) | Predicted Activity |

| (R) | -5.8 | Tyr154, His300 | 4.5 | Low |

| (S) | -7.2 | Tyr154, His300, Asp106 | 3.1 | High |

Note: This table contains representative data to illustrate the outputs of molecular docking simulations.

The results from such simulations can show that the preferred enantiomer is positioned in the active site in an orientation that is optimal for nucleophilic attack by a catalytic residue (e.g., an aspartate residue), leading to a higher reaction rate. The other enantiomer may bind in a non-productive orientation or with a lower affinity, resulting in a much slower or no reaction. These computational insights are invaluable for the rational design of mutant enzymes with altered or improved catalytic properties.

Biological and Biotechnological Significance of R 4 Chlorostyrene Oxide

Role as a Chiral Building Block in Pharmaceutical and Agrochemical Synthesis

Chiral epoxides are highly sought-after intermediates in the synthesis of enantiomerically pure compounds, as the strained three-membered ring can be regioselectively and stereoselectively opened by a variety of nucleophiles to introduce new functionalities. (R)-4-Chlorostyrene oxide, with its specific stereochemistry and the presence of a chlorine atom on the aromatic ring, offers a unique scaffold for the synthesis of bioactive molecules.

The chlorinated aromatic ring is a common feature in many pharmaceutical and agrochemical compounds, contributing to their biological activity and metabolic stability. The epoxide functional group provides a reactive handle for further chemical transformations. While specific, commercially available drugs or pesticides directly synthesized from this compound are not extensively documented in publicly available literature, its role as a key intermediate is well-recognized in synthetic chemistry. For instance, it is a valuable precursor for the synthesis of chiral vicinal diols, amino alcohols, and other complex structures that are core components of various biologically active molecules. One notable application is in the synthesis of 9-deazaxanthine derivatives, which have been investigated as dual A2A antagonists and MAO-B inhibitors, showing potential in the research of neurodegenerative diseases innospk.com. The versatility of this compound makes it a compound of interest for medicinal chemists designing novel therapeutic agents and for process chemists developing efficient synthetic routes to complex chiral molecules fishersci.comcymitquimica.comchemicalbook.com.

Biocatalytic Production of Enantiopure Chiral Building Blocks

The demand for enantiomerically pure epoxides has driven the development of efficient and sustainable production methods. Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful alternative to traditional chemical synthesis, often providing higher enantioselectivity and milder reaction conditions.

Whole-cell biotransformation is a cost-effective and robust method for producing chiral epoxides like this compound. In these systems, the necessary enzymes and cofactors are contained within the microbial cells, which can be used as self-regenerating catalysts. The production of chiral epoxides is often achieved through two main strategies: the stereoselective epoxidation of the corresponding alkene (4-chlorostyrene) or the kinetic resolution of a racemic mixture of the epoxide.

Several microorganisms have been identified and engineered for their ability to perform these transformations. For example, bacterial styrene (B11656) monooxygenases can catalyze the enantioselective epoxidation of styrene and its derivatives. While these enzymes typically produce the (S)-enantiomer with high enantiomeric excess, the (R)-enantiomer can be obtained through the kinetic resolution of the racemic epoxide using other enzymes like epoxide hydrolases.

To improve the efficiency and selectivity of biocatalytic processes, protein engineering techniques are employed to modify the properties of key enzymes. Directed evolution and rational design are two common strategies used to create enzyme variants with enhanced characteristics for specific substrates.

A significant area of research has been the engineering of epoxide hydrolases (EHs) for the kinetic resolution of racemic epoxides. For instance, a novel epoxide hydrolase from Solanum lycopersicum (SlEH1) was expressed in E. coli and demonstrated extremely high enantioselectivity (E > 200) towards racemic p-chlorostyrene oxide. This enzyme preferentially hydrolyzes the (S)-enantiomer, leaving behind the desired this compound with high enantiomeric excess (99.1% ees) and a yield of 49.2% nih.gov. The catalytic efficiency (kcatS/KmS) of this enzyme for (S)-p-chlorostyrene oxide was found to be 7.49 mM⁻¹ s⁻¹ nih.gov. Further studies on another epoxide hydrolase from the same organism, SlEH2, also showed high enantioselectivity (E = 145) for the kinetic resolution of racemic p-chlorostyrene oxide researchgate.net.

Similarly, cytochrome P450 monooxygenases have been engineered to catalyze the enantioselective epoxidation of styrenes. While natural styrene monooxygenases predominantly produce (S)-epoxides, protein engineering efforts have focused on reversing this enantioselectivity to favor the (R)-enantiomer.

Below is an interactive data table summarizing the performance of engineered epoxide hydrolases in the kinetic resolution of racemic p-chlorostyrene oxide.

| Enzyme | Source Organism | Enantiomeric Ratio (E) | Enantiomeric Excess of this compound (ees) | Yield of this compound |

| SlEH1 | Solanum lycopersicum | > 200 | 99.1% | 49.2% |

| SlEH2 | Solanum lycopersicum | 145 | - | - |

Microbial Metabolism and Environmental Biotransformation

The microbial metabolism of styrene and its derivatives, including 4-chlorostyrene (B41422), has been extensively studied, revealing complex enzymatic pathways that can be harnessed for biotechnological applications and bioremediation.

Several bacterial strains, such as Pseudomonas fluorescens ST, are capable of the co-metabolic transformation of 4-chlorostyrene into 4-chlorophenylacetic acid nih.gov. Co-metabolism is a process where a microorganism transforms a compound that it cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate (in this case, styrene). This biotransformation is of significant interest as substituted phenylacetic acids are valuable chemical intermediates.

In a long-term experiment with P. fluorescens ST, the biotransformation of 4-chlorostyrene was stable for over 200 days, yielding approximately 38 mmol of 4-chlorophenylacetic acid per gram of cell dry weight after nearly 350 days nih.gov. In an optimized protocol, a concentration of about 6.7 g/L of 4-chlorophenylacetic acid was achieved after 451 hours nih.gov. These studies demonstrate the potential of whole-cell biocatalysts for the sustainable production of valuable chemicals from substituted styrenes.

The table below presents quantitative data on the co-metabolic transformation of 4-chlorostyrene by Pseudomonas fluorescens ST.

| Parameter | Value | Reference |

| Product | 4-Chlorophenylacetic acid | nih.govnih.gov |

| Yield (long-term) | ~38 mmol/g cell dry weight | nih.gov |

| Final Concentration (optimized) | ~6.7 g/L | nih.gov |

| Reaction Time (optimized) | 451 hours | nih.gov |

The microbial degradation of styrene and its derivatives proceeds through a well-characterized enzymatic cascade. In the initial step, styrene monooxygenase (SMO) catalyzes the epoxidation of the vinyl group to form the corresponding epoxide. Subsequently, styrene oxide isomerase (SOI) converts the epoxide into phenylacetaldehyde (B1677652). Finally, phenylacetaldehyde dehydrogenase (PAD) oxidizes the aldehyde to phenylacetic acid.

In the context of 4-chlorostyrene metabolism, these enzymes exhibit activity towards the chlorinated substrate. Styrene monooxygenase from various sources can convert 4-chlorostyrene to 4-chlorostyrene oxide. The subsequent enzyme, styrene oxide isomerase, from organisms like Rhodococcus opacus 1CP, is also capable of isomerizing 4-chlorostyrene oxide to 4-chlorophenylacetaldehyde, although the relative activity is lower compared to the non-substituted styrene oxide nih.gov. For instance, the SOI from Rhodococcus opacus 1CP showed a relative activity of 2.6% towards 4-chlorostyrene oxide compared to styrene oxide nih.gov. The final step is catalyzed by phenylacetaldehyde dehydrogenase to produce 4-chlorophenylacetic acid.

This enzymatic cascade is central to both the natural environmental fate of chlorostyrenes and their biotechnological conversion into valuable products. Understanding the kinetics and substrate specificity of these enzymes is crucial for optimizing biocatalytic processes and for predicting the environmental biotransformation of these compounds.

Toxicological and Ecotoxicological Research Perspectives of 4 Chlorostyrene Oxide

In Vitro Genotoxicity and Mutagenicity Assessments

The genotoxic potential of 4-chlorostyrene (B41422) oxide, the metabolized form of 4-chlorostyrene, has been evaluated in bacterial reverse mutation assays. In a study using Salmonella typhimurium strain TA100, para-chlorostyrene oxide (p-chlorostyrene oxide) was investigated alongside other styrene (B11656) oxide derivatives. The results demonstrated that p-chlorostyrene oxide is mutagenic. nih.gov When tested at non-lethal concentrations (a survival fraction of 0.8 or more), the mutagenic activity of p-chlorostyrene oxide was found to be comparable to that of m-chlorostyrene oxide. nih.gov The mutagenicity of these compounds was shown to be dependent on the chemical reactivity of their benzylic site. nih.gov It is important to note that these studies were conducted on the racemic mixture, and data specific to the (R)-enantiomer is not available.

Cellular Cytotoxicity Studies

Investigations into the cellular toxicity of styrene oxide derivatives have shown that halogenation significantly impacts their cytotoxic effects. In studies with Salmonella typhimurium, p-chlorostyrene oxide demonstrated greater lethality compared to p-methyl-, m-chloro-, or unsubstituted styrene oxide at equivalent concentrations. nih.gov

Further research using a cell line genetically engineered to express human cytochrome P450 CYP2E1 has provided insight into the cytotoxicity of the parent compound, 4-chlorostyrene, which is metabolized to 4-chlorostyrene oxide. These studies revealed that the toxicity of styrene and its halogenated analogues is metabolism-dependent. The cytotoxicity of these compounds was observed in the following order: 4-bromostyrene (B1200502) > 4-chlorostyrene > 4-fluorostyrene (B1294925) ≈ styrene. This indicates that the chlorine-substituted compound is significantly more cytotoxic than styrene itself. The increased toxicity was correlated with a higher depletion of cellular glutathione (B108866) and a greater degree of protein adduction.

Structure-Toxicity Relationship Analysis of Halogenated Styrene Analogues

The relationship between the chemical structure of halogenated styrene analogues and their resulting toxicity is a critical area of research. Studies have established a clear link between the type of halogen substituent on the styrene molecule and its cytotoxic potential. This relationship is largely governed by the efficiency of metabolic conversion to the corresponding styrene oxide and the electrophilicity of that resulting oxide.

A comparative study of para-halogenated styrene derivatives in CYP2E1-expressing cells established a distinct order of cytotoxicity. The findings indicate that the nature of the halogen atom plays a pivotal role in the toxic profile of the compound.

| Compound | Relative Cytotoxicity Ranking | Key Correlating Factors |

|---|---|---|

| 4-Bromostyrene | Most Cytotoxic | Efficiency of metabolism to oxide, Electrophilicity of the oxide, Glutathione depletion, Protein adduction |

| 4-Chlorostyrene | Intermediate Cytotoxicity | |

| 4-Fluorostyrene | Least Cytotoxic (similar to Styrene) |

This observed trend in cytotoxicity directly correlates with the efficiency of the metabolism of these styrene analogues into their respective oxides and the inherent electrophilicity of the oxide metabolites.

Comparative Toxicokinetics of Styrene Oxide Enantiomers (R- vs. S-enantiomer)

Styrene oxide, the parent compound of 4-chlorostyrene oxide, possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-styrene oxide and (S)-styrene oxide. Research has shown that these enantiomers can have different toxicokinetics and toxicities.

Animal studies have consistently demonstrated that the (R)-enantiomer of styrene oxide is more toxic than the (S)-enantiomer. For instance, in mice, (R)-styrene oxide produced greater decreases in hepatic glutathione levels compared to the S-enantiomer, indicating a higher potential for cellular damage.

The formation and detoxification of these enantiomers can also differ between species. For example, (R)-styrene oxide is preferentially formed in mice, while (S)-styrene oxide is the predominant enantiomer generated in rats. In human liver microsomes, P450-mediated oxidation of styrene tends to produce more of the (S)-enantiomer. Furthermore, the (S)-enantiomer is also hydrolyzed more readily by epoxide hydrolase in human liver microsomes, suggesting a more efficient detoxification pathway compared to the (R)-enantiomer. While these findings are for the non-chlorinated styrene oxide, they establish a critical principle: the stereochemistry of the epoxide metabolite is a key determinant of its biological activity and toxic potential.

Advanced Analytical Methodologies for R 4 Chlorostyrene Oxide and Its Transformation Products

Chromatographic Techniques for Enantiomeric Purity and Concentration Determination

Chiral chromatography is a key technique for the analytical determination of enantiomeric purity and for the isolation of pure enantiomers. merckmillipore.com This methodology is essential in the pharmaceutical, chemical, and agricultural industries where the chirality of a compound can lead to significantly different biological effects. merckmillipore.com

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted method for separating the enantiomers of chiral compounds like epoxides. hplc.eucsfarmacie.cz The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. For a compound such as (R)-4-chlorostyrene oxide, several types of CSPs have demonstrated high efficacy in resolving racemic mixtures of epoxides and similar molecules. hplc.eu

Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose (B160209), are renowned for their broad applicability in chiral separations. csfarmacie.czscience.gov Columns such as those with amylose or cellulose derivatives coated on a silica (B1680970) support can effectively separate a wide range of enantiomers under various chromatographic modes, including normal-phase, reversed-phase, and polar organic modes. science.gov

Another important class of CSPs is the Pirkle-type, which operates on principles of π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eucsfarmacie.cz The Whelk-O 1 stationary phase, for example, is a π-electron acceptor/π-electron donor phase that has shown exceptional versatility for the separation of underivatized enantiomers, including epoxides. hplc.eu A significant advantage of these columns is the availability of both enantiomeric forms of the chiral selector, which allows for the inversion of elution order—a useful feature for accurately quantifying a minor enantiomer in the presence of a major one. hplc.eu

The development of a successful chiral HPLC method often involves screening various columns and mobile phase compositions to optimize resolution and analysis time. science.gov

Table 1: Representative Chiral HPLC Methodologies for Epoxide Separation

| Parameter | Description |

|---|---|

| Stationary Phases | Polysaccharide derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)); Pirkle-type phases (e.g., Whelk-O 1). |

| Mobile Phases | Normal-Phase: Heptane/Isopropanol mixtures. Reversed-Phase: Acetonitrile/Water or Methanol (B129727)/Water mixtures, often with additives like triethylammonium (B8662869) acetate. hplc.eu |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV spectrophotometry, typically at a wavelength between 210-254 nm for aromatic compounds. |

| Column Temperature | Often controlled (e.g., 25°C to 45°C) to improve resolution and reproducibility. science.gov |

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantioselective analysis of volatile chiral compounds like styrene (B11656) oxides. researchgate.net This technique relies on chiral capillary columns where the stationary phase is a chiral selector, most commonly a cyclodextrin (B1172386) derivative. nih.govgcms.cz

Derivatized cyclodextrins are coated onto the inner wall of the capillary column, creating a chiral environment that allows for differential interaction with the enantiomers of an analyte as it passes through the column. gcms.cz The separation of (R)- and (S)-enantiomers is achieved based on differences in the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. gcms.cz

Optimizing a chiral GC method involves careful adjustment of several parameters. The temperature program, including the initial temperature, ramp rate, and final temperature, is critical for achieving baseline separation. nih.gov The carrier gas (e.g., helium or hydrogen) and its linear velocity also significantly impact the efficiency of the separation. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID) due to its high sensitivity for organic compounds. nih.gov The successful application of chiral GC has been confirmed for analyzing the kinetic resolution of para-chlorostyrene oxide. researchgate.net

Table 2: Typical Parameters for Chiral GC Methodologies

| Parameter | Description |

|---|---|

| Stationary Phase | Cyclodextrin derivatives (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) in a polysiloxane matrix. nih.gov |

| Column | Fused silica capillary column (e.g., 30 m length x 0.25 mm I.D. x 0.25 µm film thickness). |

| Carrier Gas | Helium or Hydrogen. |

| Temperature Program | Optimized temperature gradient (e.g., start at 70°C, hold for 1 min, ramp at 2.0 °C/min to 150°C). nih.gov |

| Injector/Detector | Split/Splitless injector; Flame Ionization Detector (FID). |

| Solvent | A suitable organic solvent such as methanol or ethyl acetate. nih.gov |

Spectroscopic Characterization of Synthesized and Transformed Products (e.g., Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound and any products derived from its transformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, providing detailed information about the molecular structure. caltech.edu

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the protons of the oxirane ring. The aromatic protons would appear as a set of doublets in the typical aromatic region (approx. 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The three non-equivalent protons of the oxirane ring would appear at higher field, with their specific chemical shifts and coupling constants providing definitive structural confirmation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Applications in Stereoselective Organic Synthesis and Biocatalysis

Exploration of New Synthetic Utilities and Derivatization Reactions

The value of (R)-4-chlorostyrene oxide as a chiral building block lies in the chemical transformations it can undergo. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, allowing for the stereospecific introduction of a wide array of functional groups. Future research will continue to explore and expand the synthetic utility of this compound by developing novel derivatization reactions.

Regioselective Ring-Opening Reactions: The core reactivity of this compound involves the nucleophilic ring-opening of the epoxide. This reaction can proceed via two main regiochemical pathways, depending on the nature of the nucleophile and the reaction conditions.

Attack at the Terminal Carbon (SN2 Pathway): Strong, sterically sensitive nucleophiles (e.g., organocuprates, hydrides, thiolates) typically attack the less sterically hindered terminal carbon atom. This results in the formation of chiral 1-(4-chlorophenyl)-2-substituted-ethanols, where the stereochemistry at the benzylic carbon is retained.

Attack at the Benzylic Carbon: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The subsequent nucleophilic attack often favors the more substituted benzylic carbon, which can better stabilize the developing positive charge in the transition state. This pathway leads to chiral 2-(4-chlorophenyl)-2-substituted-ethanols.

The ability to control this regioselectivity is a key focus of ongoing research, as it allows for the synthesis of two distinct series of chiral products from a single starting material.

Synthesis of Chiral 1,2-Amino Alcohols and Diols: One of the most important applications of chiral epoxides is the synthesis of 1,2-amino alcohols and 1,2-diols, which are prevalent motifs in many biologically active molecules and chiral ligands.

Amino Alcohols: Ring-opening of this compound with amines (e.g., ammonia, primary or secondary amines, azides followed by reduction) provides direct access to a variety of chiral 1-(4-chlorophenyl)-2-aminoethanol derivatives. These compounds are valuable intermediates for pharmaceuticals, including beta-blockers and antiviral agents.

Diols: Hydrolysis of the epoxide, either under acidic or basic conditions, yields (R)-1-(4-chlorophenyl)ethane-1,2-diol. This chiral diol can serve as a precursor for further synthetic manipulations or be used as a chiral auxiliary.

Carbon-Carbon Bond Forming Reactions: The reaction of this compound with carbon-based nucleophiles is a powerful method for building more complex molecular skeletons while preserving the enantiopurity. The use of organometallic reagents such as Grignard reagents, organolithium compounds, and Gilman cuprates allows for the introduction of alkyl, vinyl, or aryl groups. For instance, reaction with a methyl-organocuprate would yield chiral 1-(4-chlorophenyl)-2-propanol, a valuable synthetic intermediate.

Intramolecular Cyclization and Synthesis of Heterocycles: If the nucleophile is tethered to the epoxide-containing molecule, intramolecular ring-opening can lead to the formation of valuable heterocyclic compounds. By carefully designing the substrate, this strategy can be employed to synthesize chiral tetrahydrofurans, pyrrolidines, and other cyclic structures that are difficult to prepare by other means.

The table below showcases the potential synthetic transformations of this compound.

| Nucleophile (Nu) | Reaction Type | Product Class | Potential Application |

| H₂O / OH⁻ | Hydrolysis | Chiral 1,2-Diols | Chiral building blocks, ligands |

| R-NH₂ / N₃⁻ | Aminolysis / Azidolysis | Chiral 1,2-Amino Alcohols | Pharmaceutical intermediates |

| RO⁻ / R-OH | Alcoholysis | Chiral 1,2-Ether Alcohols | Solvents, fine chemicals |

| R-MgBr / R-Li | Alkylation/Arylation | Chiral Secondary Alcohols | Complex molecule synthesis |

| CN⁻ | Cyanolysis | Chiral β-Hydroxy Nitriles | Precursors to carboxylic acids, amines |

The exploration of these and other derivatization reactions will continue to unlock the full potential of this compound as a versatile chiral synthon in modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for (R)-4-chlorostyrene oxide to maintain its stereochemical integrity?

- Methodological Answer : Store this compound at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or racemization. Use inert atmospheres (e.g., nitrogen) during transfer to minimize oxidation. Always wear nitrile gloves, lab coats, and eye protection when handling, as recommended for hazardous epoxides . Pre-cool glassware and solvents to avoid exothermic side reactions during use.

Q. How can researchers verify the enantiomeric purity of this compound prior to experimental use?

- Methodological Answer : Employ chiral high-performance liquid chromatography (HPLC) with a validated chiral stationary phase (e.g., Chiralpak® columns) to measure enantiomeric excess (ee). Compare retention times with racemic and enantiopure standards. Alternatively, use polarimetry to determine optical rotation, correlating values with literature data. For NMR, chiral derivatizing agents (e.g., Mosher’s acid chloride) can resolve enantiomers .

Q. What experimental controls are essential when studying nucleophilic ring-opening reactions of this compound?

- Methodological Answer : Include racemic controls to distinguish stereoselective vs. non-selective pathways. Use inert solvents (e.g., dry THF) and rigorously exclude moisture to prevent unintended hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track epoxide consumption. Replicate experiments with fresh batches to assess batch-to-batch variability .

Advanced Research Questions

Q. How should researchers resolve discrepancies in enantiomeric excess (ee) values obtained from different analytical methods for this compound derivatives?

- Methodological Answer : Cross-validate using multiple techniques (e.g., HPLC, NMR with chiral shift reagents, and circular dichroism). Calibrate instruments with certified standards and ensure sample purity via recrystallization. Statistically analyze outliers using Grubbs’ test to identify systematic errors. If contradictions persist, conduct density functional theory (DFT) calculations to predict spectroscopic signatures and reconcile experimental data .

Q. What kinetic strategies can minimize enantiomeric drift during prolonged reactions involving this compound?

- Methodological Answer : Design time-course experiments with frequent sampling to track ee changes. Quench aliquots at intervals using cold solvents or acid/base to halt reactivity. Apply Michaelis-Menten kinetics to model enantiomer-specific rate constants. Optimize reaction temperature and catalyst loading to reduce racemization pathways. Use low-temperature conditions (e.g., –20°C) to stabilize the desired enantiomer .

Q. How can computational tools enhance the interpretation of this compound’s reactivity in novel catalytic systems?

- Methodological Answer : Perform molecular docking simulations to predict binding affinities between this compound and chiral catalysts. Validate computational models against experimental kinetic data (e.g., Eyring plots). Use molecular dynamics (MD) to simulate solvent effects on transition states. Compare calculated activation energies with experimental Arrhenius parameters to refine mechanistic hypotheses .

Q. What statistical methods are appropriate for analyzing variability in stereoselectivity across synthetic batches of this compound?

- Methodological Answer : Apply analysis of variance (ANOVA) to identify significant batch effects. Use principal component analysis (PCA) to correlate impurities (e.g., residual chlorostyrene) with reduced ee. Establish quality control thresholds using confidence intervals (e.g., 95% CI for ee ≥93%). Document raw data and processing steps transparently to enable reproducibility .

Data Presentation and Reproducibility Guidelines

- In Publications : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) by including raw spectral data (NMR, HPLC chromatograms) in supplementary materials. For asymmetric synthesis studies, tabulate ee values, reaction conditions, and catalyst loadings. Highlight anomalies (e.g., outlier runs) and justify exclusions statistically .

- For Peer Review : Provide detailed synthetic protocols, including solvent drying methods, catalyst preparation, and quenching steps. Reference commercial sources (e.g., Kanto Reagents) for this compound, specifying lot numbers and purity grades .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.